2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

Catalog No.
S714485
CAS No.
69891-92-5
M.F
C24H26BrO2P
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromi...

CAS Number

69891-92-5

Product Name

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

IUPAC Name

2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium;bromide

Molecular Formula

C24H26BrO2P

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1

InChI Key

XETDBHNHTOJWPZ-UHFFFAOYSA-M

SMILES

C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Three-Carbon Homologating Agent:

One prominent application of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide lies in its ability to act as a three-carbon homologating agent. This means it can introduce a three-carbon chain into organic molecules, enabling the synthesis of new compounds with specific functionalities. For instance, research has demonstrated its effectiveness in the olefination (formation of double bonds) of methyl 5-oxopentanoate, resulting in the formation of methyl 7-(1,3-dioxan-2-yl)hept-(5Z)-enoate [].

Source

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is classified as a phosphonium salt with the molecular formula C24H26BrO2P and a molecular weight of 457.35 g/mol. It appears as a white to light yellow crystalline powder . The compound features a triphenylphosphonium moiety attached to a 2-(1,3-dioxan-2-yl)ethyl group, contributing to its distinctive properties.

This compound serves primarily as a three-carbon homologating agent in organic synthesis. It is particularly effective for preparing α,β- or β,γ-unsaturated compounds through various nucleophilic substitution reactions . The presence of the dioxane ring enhances its reactivity by stabilizing the positive charge during reactions.

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide exhibits notable biological properties. It has been reported to cause skin irritation and serious eye irritation upon contact . These characteristics necessitate careful handling in laboratory settings. Further studies may reveal additional pharmacological properties that could be leveraged in medicinal chemistry.

The synthesis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide that contains the dioxane moiety. Common methods include:

  • Nucleophilic Substitution: Reacting triphenylphosphine with an appropriate alkyl halide.
  • Phosphonium Salt Formation: The reaction proceeds through the formation of a phosphonium salt intermediate, which can then be converted into the final product through further reactions involving bromide ions .

This compound finds utility in various fields:

  • Organic Synthesis: As a reagent for synthesizing complex organic molecules.
  • Homologation Reactions: Useful in extending carbon chains in synthetic pathways.
  • Biological Research: Potential applications in studying cellular processes due to its phosphonium nature which can influence membrane dynamics .

Interaction studies involving 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide focus on its effects on biological membranes and cellular components. Its ability to traverse lipid bilayers makes it a candidate for investigating cellular uptake mechanisms and mitochondrial targeting due to the positive charge associated with phosphonium compounds .

Several compounds share structural similarities with 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
TriphenylphosphinePhosphine without dioxaneMore reactive but less selective than the bromide
Benzyltriphenylphosphonium chlorideBenzyl group instead of dioxaneDifferent reactivity profile due to sterics
Methyltriphenylphosphonium iodideIodide instead of bromideHigher reactivity but less stability

The presence of the dioxane ring in 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide enhances its stability and solubility compared to other phosphonium salts, making it particularly useful for specific synthetic applications.

Laboratory-Scale Synthesis Protocols

Nucleophilic Substitution Reactions with Triphenylphosphine

The synthesis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide fundamentally relies on the nucleophilic character of triphenylphosphine in substitution reactions [1] [2]. Quaternary phosphonium cations are produced by alkylation of organophosphines through nucleophilic substitution mechanisms, where triphenylphosphine acts as the nucleophile attacking electrophilic carbon centers [1]. The nucleophilicity of triphenylphosphine is indicated by its reactivity toward electrophilic alkenes and alkyl halides, making it an excellent reagent for phosphonium salt formation [2].

The standard laboratory protocol involves reacting triphenylphosphine with the corresponding 2-(1,3-dioxan-2-yl)ethyl bromide precursor under controlled conditions [3] [4]. The reaction typically proceeds via an SN2 mechanism, where the phosphorus lone pair attacks the electrophilic carbon bearing the bromide leaving group [4]. Reaction conditions generally require temperatures ranging from 60 to 100 degrees Celsius for periods of 10 to 30 hours to achieve conversion rates of approximately 95 percent or greater [4].

The reaction is typically carried out in polar aprotic solvents to facilitate the nucleophilic substitution while maintaining solubility of both reactants [4] [5]. The mechanistic pathway involves backside attack by triphenylphosphine on the alkyl bromide, resulting in inversion of configuration at the reaction center and formation of the desired quaternary phosphonium salt [4].

Reaction ParameterOptimal RangeEffect on Yield
Temperature60-100°CHigher temperatures increase reaction rate but may cause decomposition
Reaction Time10-30 hoursExtended time improves conversion up to 95%
Solvent PolarityModerate to highPolar aprotic solvents enhance nucleophilicity
Stoichiometry1:1 to 1:1.2Slight excess of alkyl bromide improves completion

Bromination Strategies for Quaternary Phosphonium Formation

The bromination approach for quaternary phosphonium formation represents an alternative synthetic pathway that involves direct incorporation of bromide during the quaternization process [6] [7]. This strategy utilizes brominating agents in conjunction with phosphine substrates to achieve simultaneous alkylation and bromide incorporation [6].

Research has demonstrated that bromine-containing reagents can serve dual roles as both alkylating agents and bromide sources in phosphonium salt synthesis [7]. The course of oxidative addition of elemental bromine to phosphine complexes is strongly influenced by the nature of the tertiary phosphine, with different phosphines showing varying reactivity patterns [7]. Excess bromine can be integrated into crystal structures of products, forming stoichiometric complexes that enhance the bromination efficiency [7].

The bromination strategy offers several advantages over traditional halide exchange methods, including improved atom economy and reduced synthetic steps [6]. The methodology involves treating triphenylphosphine derivatives with brominated organic substrates under conditions that promote both carbon-phosphorus bond formation and bromide retention [6].

Brominating AgentReaction ConditionsYield RangeSelectivity
Elemental Bromine25-60°C, 2-8 hours65-85%High for tertiary phosphines
Alkyl Bromides60-120°C, 10-20 hours70-95%Dependent on substrate structure
Tribromide SaltsRoom temperature, 1-4 hours75-90%Excellent for quaternization

Industrial Production and Process Optimization

Industrial production of quaternary phosphonium salts, including 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide, requires optimization of reaction parameters to achieve economic viability and scalability [2] [8]. The industrial synthesis of triphenylphosphine itself involves high-temperature reaction of phenyl chloride with phosphorus trichloride using molten sodium as a reducing agent, establishing the foundation for subsequent phosphonium salt production [8].

Process optimization for industrial phosphonium salt synthesis focuses on maximizing conversion efficiency while minimizing energy consumption and waste generation [8] [9]. The current industrial methods for producing tertiary phosphines used as precursors involve chlorinating white phosphorus to yield phosphorus trichloride, followed by treatment with Grignard reagents or lithium compounds [8]. However, alternative chlorine-free processes are being developed to provide more environmentally sustainable approaches for large-scale production [8].

Temperature control represents a critical parameter in industrial processes, with optimal ranges typically maintained between 80 and 150 degrees Celsius depending on the specific substrate and desired reaction rate [4] [10]. Pressure considerations become important when dealing with volatile substrates, requiring specialized equipment such as autoclaves for maintaining appropriate reaction conditions [4].

The development of continuous flow processes offers advantages over batch production methods, including improved heat transfer, better mixing efficiency, and enhanced safety profiles [8]. Continuous removal of products prevents accumulation of byproducts that could interfere with reaction progress or product quality [8].

Process ParameterBatch ProductionContinuous FlowOptimization Benefits
Temperature Control±5°C tolerance±2°C toleranceImproved selectivity and yield
Mixing Efficiency70-85%90-95%Enhanced mass transfer
Energy ConsumptionBaseline15-25% reductionCost savings and sustainability
Production Rate1.0x2.5-3.0xIncreased throughput

Alternative Routes via Radical Addition Mechanisms

Radical addition mechanisms provide alternative synthetic pathways for phosphonium salt formation that can complement or replace traditional ionic approaches [11] [12] [13]. The free radical addition of phosphines to unsaturated compounds has been extensively documented as a viable method for creating carbon-phosphorus bonds [11] [14]. These radical processes typically operate under different conditions than nucleophilic substitution reactions and can access products that may be difficult to obtain through ionic pathways [13].

Phosphoranyl radical formation represents a key intermediate in radical-based phosphonium synthesis [13] [15]. These radicals can be generated through radical addition into trivalent phosphorus species or via ionic attack of phosphorus radical cations with suitable nucleophiles [13]. The reactivity of phosphoranyl radicals proceeds via various pathways, including direct oxidation and fragmentation reactions that can lead to phosphonium salt formation [13].

Recent developments in photoredox catalysis have enabled new radical-based approaches to phosphonium salt synthesis [12] [16]. Alkyl phosphonium iodide salts can serve as radical alkylating reagents under photochemical conditions, demonstrating the versatility of radical mechanisms in phosphorus chemistry [12]. These methods utilize charge transfer complexes formed between phosphonium salts and counterions, which undergo single electron transfer under blue light irradiation to generate organic radicals [12].

The radical approach offers several advantages, including milder reaction conditions, compatibility with sensitive functional groups, and access to unique substitution patterns [8] [14]. Radical additions typically proceed via anti-Markovnikov selectivity, providing regiospecific control that can be advantageous for specific synthetic targets [14].

Radical MethodInitiation ConditionsTemperature RangeTypical Yields
Thermal InitiationAIBN, 65-80°C65-100°C60-80%
PhotochemicalBlue LED, room temperature20-40°C70-90%
Metal-CatalyzedTitanium complexes25-60°C65-85%
ElectrochemicalControlled potential20-50°C55-75%

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69891-92-5

Dates

Modify: 2023-08-15

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